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Compound of Interest

Compound Name: m-PEG25-acid

Cat. No.: B8025148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-polyethylene

glycol (25) acid (m-PEG25-acid) in the development of targeted drug delivery systems. This

document outlines the chemical properties of m-PEG25-acid, detailed protocols for its

conjugation to therapeutic agents and nanoparticles, and methods for the characterization and

evaluation of the resulting drug delivery platforms.

Introduction to m-PEG25-acid in Targeted Drug
Delivery
m-PEG25-acid is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role

in modern drug delivery design. Its structure consists of a methoxy-terminated PEG chain of 25

ethylene glycol units, providing a hydrophilic and biocompatible spacer, and a terminal

carboxylic acid group for covalent conjugation to amine-containing molecules.[1]

The PEG component of the linker offers several advantages in drug delivery:

Increased Solubility and Stability: The hydrophilic nature of the PEG chain can enhance the

aqueous solubility of hydrophobic drugs and prevent aggregation of nanoparticles.[2]

"Stealth" Properties: The PEG layer can reduce opsonization by serum proteins, thereby

minimizing recognition and clearance by the mononuclear phagocyte system (MPS), leading

to prolonged circulation times in the bloodstream.
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Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.

[2]

The terminal carboxylic acid group allows for the covalent attachment of m-PEG25-acid to a

variety of molecules, including:

Therapeutic Agents: Drugs with primary or secondary amine groups can be directly

conjugated to the linker.

Targeting Ligands: Molecules such as antibodies, peptides, or small molecules (e.g., folic

acid) that recognize specific receptors on target cells can be attached to create an active

targeting system.

Nanoparticles: The surfaces of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold

nanoparticles) can be functionalized with m-PEG25-acid to impart "stealth" characteristics

and provide a point of attachment for targeting moieties.

Data Presentation: Characterization of m-PEG25-
acid Conjugates
Effective drug delivery systems require rigorous characterization. The following tables provide a

template for the presentation of quantitative data from the characterization of m-PEG25-acid-

drug conjugates and nanoparticle formulations. Note: The data presented in these tables are

illustrative examples and should be replaced with experimental results.

Table 1: Physicochemical Characterization of m-PEG25-acid Conjugated Nanoparticles
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Formulation
ID

Mean
Hydrodyna
mic
Diameter
(nm) ± SD

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV) ± SD

Drug
Loading
Content (%)

Encapsulati
on
Efficiency
(%)

Unmodified

Nanoparticles
120 ± 5.2 0.15 -25.3 ± 1.8 N/A N/A

Nanoparticles

-m-PEG25
135 ± 6.1 0.18 -15.1 ± 2.1 N/A N/A

Drug-Loaded

Nanoparticles
140 ± 5.8 0.17 -22.5 ± 1.5 10.2 85.4

Drug-Loaded

NP-m-PEG25
155 ± 6.5 0.20 -12.8 ± 1.9 9.8 82.1

Targeted

Drug-Loaded

NP-m-

PEG25-

Folate

160 ± 7.0 0.21 -14.2 ± 2.0 9.5 80.5

Table 2: In Vitro Drug Release Profile

Formulation ID
Cumulative
Release at 6h
(%)

Cumulative
Release at 12h
(%)

Cumulative
Release at 24h
(%)

Cumulative
Release at 48h
(%)

Free Drug 95.2 ± 3.1 98.5 ± 2.5 - -

Drug-Loaded

Nanoparticles
25.4 ± 2.8 40.1 ± 3.5 65.7 ± 4.1 80.3 ± 4.5

Drug-Loaded

NP-m-PEG25
15.1 ± 2.2 28.9 ± 3.0 50.3 ± 3.8 72.1 ± 4.2

Table 3: In Vitro Cellular Uptake in Folate Receptor-Positive Cancer Cells (e.g., HeLa cells)
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Formulation
Concentration
(µg/mL)

Incubation Time (h)
Cellular Uptake (µg
drug/mg protein)

Free Drug 10 4 5.2 ± 0.8

Drug-Loaded NP-m-

PEG25
10 4 12.5 ± 1.5

Targeted Drug-Loaded

NP-m-PEG25-Folate
10 4 35.8 ± 2.1

Targeted + Free

Folate (Competition)
10 4 15.1 ± 1.8

Experimental Protocols
General Protocol for Conjugation of m-PEG25-acid to an
Amine-Containing Molecule
This protocol describes the use of carbodiimide chemistry to form a stable amide bond between

the carboxylic acid of m-PEG25-acid and a primary amine on a drug, targeting ligand, or

amine-functionalized nanoparticle.

Materials:

m-PEG25-acid

Amine-containing molecule (Drug-NH₂, Ligand-NH₂, or NP-NH₂)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), pH 7.4

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Dialysis tubing (appropriate MWCO) or size-exclusion chromatography column

Procedure:

Activation of m-PEG25-acid: a. Dissolve m-PEG25-acid (1.2 equivalents) in anhydrous

DMF. b. Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution. c. Stir the

reaction mixture at room temperature for 4 hours in a desiccated environment to form the

NHS-activated PEG.

Conjugation to Amine-Containing Molecule: a. Dissolve the amine-containing molecule (1

equivalent) in Reaction Buffer. b. Add the activated m-PEG25-NHS ester solution dropwise to

the amine-containing solution while stirring. c. Allow the reaction to proceed for 12-24 hours

at room temperature or 4°C.

Quenching and Purification: a. Quench the reaction by adding Quenching Buffer to a final

concentration of 50 mM and stir for 30 minutes. b. Purify the conjugate by dialysis against

PBS to remove unreacted reagents or by size-exclusion chromatography. c. Characterize the

final product using techniques such as ¹H NMR, FTIR, and MALDI-TOF mass spectrometry

to confirm conjugation.

Protocol for Formulation of Targeted Drug-Loaded
Nanoparticles with m-PEG25-acid
This protocol provides a general method for preparing polymeric nanoparticles co-

encapsulating a therapeutic drug and surface-functionalized with a targeting ligand via an m-
PEG25-acid linker.

Materials:

Biodegradable polymer (e.g., PLGA, PCL)

m-PEG25-acid-Targeting Ligand conjugate (e.g., m-PEG25-Folic Acid)

Therapeutic drug
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Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

Deionized water

Procedure:

Preparation of the Organic Phase: a. Dissolve the polymer (e.g., 100 mg PLGA) and the

therapeutic drug (e.g., 10 mg Doxorubicin) in an organic solvent (e.g., 2 mL

Dichloromethane). b. In a separate vial, dissolve the m-PEG25-acid-Targeting Ligand

conjugate in the same organic solvent. c. Combine the two organic solutions.

Nanoparticle Formulation by Emulsion-Solvent Evaporation: a. Add the organic phase to an

aqueous solution of PVA (e.g., 10 mL of 2% PVA) under high-speed homogenization or

sonication to form an oil-in-water (o/w) emulsion. b. Stir the emulsion at room temperature

for 4-6 hours to allow for the evaporation of the organic solvent and the formation of solid

nanoparticles.

Purification: a. Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes at

4°C). b. Wash the nanoparticle pellet three times with deionized water to remove excess PVA

and unencapsulated drug. c. Resuspend the final nanoparticle formulation in PBS or an

appropriate buffer for storage and further characterization.

Visualizations: Workflows and Pathways
Experimental Workflow for Nanoparticle Formulation
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Caption: Workflow for the formulation of targeted drug-loaded nanoparticles.

Signaling Pathway for Folate Receptor-Mediated
Endocytosis
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Caption: Folate receptor-mediated endocytosis of a targeted nanoparticle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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